Methyl 4-cyanopyridine-2-carboxylate

Descripción

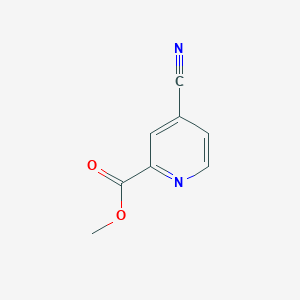

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYBXMRPDDEITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyanopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful research and development, particularly in the pharmaceutical and materials science sectors. This guide is dedicated to Methyl 4-cyanopyridine-2-carboxylate, a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. While this molecule is commercially available, a consolidated public repository of its detailed physicochemical data is notably absent. This guide aims to fill that void by synthesizing available information, providing expert insights into experimental methodologies, and offering a robust framework for its practical application. We will delve into the structural, physical, and chemical characteristics of this compound, emphasizing the "why" behind the data and the experimental protocols used to obtain it.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

Methyl 4-cyanopyridine-2-carboxylate is a disubstituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with a cyano group (-C≡N) at the 4-position and a methyl carboxylate group (-COOCH₃) at the 2-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 4-cyano-2-pyridinecarboxylate[1] |

| CAS Number | 142729-98-4[1] |

| Molecular Formula | C₈H₆N₂O₂[1] |

| Molecular Weight | 162.15 g/mol |

| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C#N |

| InChI Key | FNYBXMRPDDEITK-UHFFFAOYSA-N[1] |

The strategic placement of an electron-withdrawing cyano group and a methyl ester on the pyridine core significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, which will be explored in subsequent sections.

Caption: 2D Chemical Structure of Methyl 4-cyanopyridine-2-carboxylate.

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and application.

| Property | Value/Description | Source/Method |

| Physical Form | Solid[1] | Supplier Information |

| Melting Point | Data not available. Estimated to be a crystalline solid with a defined melting point. The isomeric Methyl 2-cyanopyridine-4-carboxylate has a melting point of 107-109 °C. | Literature (for isomer) |

| Boiling Point | Data not available. Expected to be high and likely to decompose before boiling under atmospheric pressure. | Theoretical Estimation |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. | Chemical Structure Analogy |

| pKa (of conjugate acid) | Estimated to be around 1-2. The pKa of the parent 4-cyanopyridine-2-carboxylic acid is a key determinant. | Theoretical Estimation |

In-depth Analysis and Experimental Considerations

Melting Point: The melting point of a crystalline solid is a sharp indicator of its purity. For Methyl 4-cyanopyridine-2-carboxylate, the presence of polar functional groups (cyano and ester) and the planar pyridine ring would lead to significant intermolecular dipole-dipole interactions and potential π-π stacking, resulting in a relatively high melting point.

Solubility: The molecule possesses both polar (cyano, ester, pyridine nitrogen) and non-polar (aromatic ring, methyl group) regions. This amphiphilic nature suggests limited solubility in water, a highly polar protic solvent. However, it is expected to be soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions.

pKa: The basicity of the pyridine nitrogen is significantly reduced by the presence of two strong electron-withdrawing groups (cyano and methyl carboxylate). This effect delocalizes the lone pair of electrons on the nitrogen, making them less available for protonation. Consequently, the pKa of the conjugate acid (the pyridinium ion) is expected to be low, indicating that Methyl 4-cyanopyridine-2-carboxylate is a weak base.

Spectroscopic Profile

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Three distinct aromatic proton signals in the range of 7.5-9.0 ppm. - A singlet for the methyl ester protons around 4.0 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester around 160-170 ppm. - Cyano carbon around 115-120 ppm. - Aromatic carbons between 120-155 ppm. - Methyl carbon of the ester around 53 ppm. |

| FTIR (cm⁻¹) | - C≡N stretch around 2230 cm⁻¹. - C=O stretch of the ester around 1720 cm⁻¹. - C=N and C=C stretching of the pyridine ring in the 1600-1400 cm⁻¹ region. - C-O stretch of the ester around 1250 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 162. - Fragmentation pattern showing loss of the methoxy group (-OCH₃, m/z = 131) and the methyl carboxylate group (-COOCH₃, m/z = 103). |

Synthesis, Reactivity, and Stability

A thorough understanding of a compound's synthesis, reactivity, and stability is crucial for its effective use in research and development.

Synthesis

Methyl 4-cyanopyridine-2-carboxylate is typically synthesized from its corresponding carboxylic acid, 4-cyanopyridine-2-carboxylic acid. A common laboratory-scale method is Fischer esterification .

Caption: Synthetic pathway for Methyl 4-cyanopyridine-2-carboxylate.

Reactivity

The reactivity of Methyl 4-cyanopyridine-2-carboxylate is governed by its functional groups:

-

Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

-

Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled.

Stability

As a solid, Methyl 4-cyanopyridine-2-carboxylate is expected to be stable under ambient storage conditions, protected from moisture and strong light.[1] In solution, its stability will depend on the solvent and pH. In aqueous solutions, it may slowly hydrolyze, particularly at non-neutral pH.

Applications in Drug Discovery and Materials Science

The unique structural features of Methyl 4-cyanopyridine-2-carboxylate make it a valuable scaffold in several areas of research.

-

Medicinal Chemistry: The cyanopyridine moiety is present in a number of biologically active compounds. The ability to functionalize the ester and cyano groups allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

-

Materials Science: The rigid, planar structure and the presence of polar groups make this molecule a candidate for the development of organic electronic materials, metal-organic frameworks (MOFs), and liquid crystals.

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed, self-validating protocols for the determination of key physicochemical properties.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Methodology: Capillary Melting Point Method.

Materials:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Sample of Methyl 4-cyanopyridine-2-carboxylate

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20 °C below the expected melting point (if known from a preliminary rough measurement).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1 °C) is indicative of high purity.

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Solubility Determination

Objective: To qualitatively and semi-quantitatively determine the solubility of Methyl 4-cyanopyridine-2-carboxylate in various solvents.

Methodology: Shake-Flask Method.

Materials:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Methyl 4-cyanopyridine-2-carboxylate (e.g., 10 mg) to a vial containing a known volume of the solvent to be tested (e.g., 1 mL).

-

Seal the vial and vortex vigorously for 1-2 minutes.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the vials to stand undisturbed until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

-

Quantification (for semi-quantitative analysis):

-

The concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

-

Qualitative Assessment:

-

Visually inspect the solution after equilibration. Classify as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: Most of the solid remains undissolved.

-

-

Conclusion

Methyl 4-cyanopyridine-2-carboxylate is a compound of significant interest due to its versatile chemical structure, which lends itself to a wide range of applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination. While a lack of publicly available experimental data necessitates some reliance on theoretical predictions and analogies to similar compounds, the information presented here offers a solid foundation for researchers and developers working with this promising molecule. It is our hope that this guide will not only serve as a valuable technical resource but also stimulate further research into the properties and applications of Methyl 4-cyanopyridine-2-carboxylate.

References

-

PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. Retrieved from [Link]

Sources

Spectroscopic Analysis of Methyl 4-cyanopyridine-2-carboxylate: An In-depth Technical Guide

Introduction

Methyl 4-cyanopyridine-2-carboxylate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both a nitrile and a methyl ester group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.

This technical guide provides a detailed analysis of the expected and comparative spectral data for methyl 4-cyanopyridine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific isomer, this guide will leverage predictive models and draw comparisons with the known spectral data of its close structural isomer, methyl 2-cyanopyridine-4-carboxylate , and the related precursor, 4-cyanopyridine . This approach offers a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectra of methyl 4-cyanopyridine-2-carboxylate lies in understanding its structure: a pyridine ring substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 4-position with a cyano group (-C≡N).

Workflow for Spectroscopic Characterization

The logical flow for analyzing a sample of methyl 4-cyanopyridine-2-carboxylate would involve a multi-technique approach to unambiguously confirm its structure and purity.

Caption: A typical workflow for the synthesis and spectroscopic confirmation of a target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For methyl 4-cyanopyridine-2-carboxylate, we will analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Predicted Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring and one signal for the methyl ester protons.

-

Aromatic Region (δ 8.0 - 9.0 ppm): The pyridine ring protons will appear in this downfield region due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituent groups.

-

H-6: This proton is adjacent to the nitrogen and ortho to the ester group, making it the most deshielded. It is expected to appear as a doublet.

-

H-3: This proton is ortho to the ester group and meta to the cyano group. It will likely be a doublet of doublets or a more complex multiplet.

-

H-5: This proton is ortho to the cyano group and meta to the ester. It is expected to be a doublet.

-

-

Methyl Region (δ ~4.0 ppm): The three protons of the methyl ester group (-OCH₃) will be equivalent and appear as a sharp singlet.

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is typically found in this region.

-

Aromatic Carbons (δ 120 - 155 ppm): The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to the nitrogen (C-2 and C-6) and the cyano group (C-4) will be significantly affected.

-

Nitrile Carbon (δ ~115-120 ppm): The carbon of the cyano group (-C≡N) has a characteristic chemical shift.

-

Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region.

Comparative Experimental Data

To ground our predictions, we can examine the experimental data for the isomer, methyl 2-cyanopyridine-4-carboxylate, and the related compound, 4-cyanopyridine.

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| Methyl 4-cyanopyridine-2-carboxylate (Predicted) | H-6 (d, ~8.9 ppm), H-3 (dd, ~8.1 ppm), H-5 (d, ~7.9 ppm), -OCH₃ (s, ~4.0 ppm) | C=O (~165 ppm), Pyridine Cs (~120-155 ppm), C≡N (~117 ppm), -OCH₃ (~53 ppm) |

| 4-Cyanopyridine [1][2] | In DMSO-d₆: δ 9.05 (d, 2H), 8.00 (d, 2H) | In CDCl₃: δ 151.1 (2C), 126.0 (2C), 123.5, 116.6[3] |

| Methyl 2-cyanoisonicotinate (Isomer) | No readily available experimental data found in searches. A synthesis paper notes its formation with an expected mass spec peak [M+H]⁺ at m/z 163.2, but does not report NMR data.[4] | No readily available experimental data found. |

Note: Chemical shifts are highly dependent on the solvent used.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Analysis

The IR spectrum of methyl 4-cyanopyridine-2-carboxylate is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2230 | A sharp, medium-intensity peak, characteristic of a conjugated nitrile. |

| C=O (Ester) | ~1725 | A strong, sharp peak due to the carbonyl stretch. Conjugation with the pyridine ring may lower this value slightly. |

| C-O (Ester) | ~1250 - 1300 | Strong C-O stretching vibrations. |

| C=N, C=C (Pyridine Ring) | ~1400 - 1600 | Multiple bands of varying intensity corresponding to the aromatic ring stretching. |

| C-H (Aromatic) | >3000 | Weak to medium stretches for the C-H bonds on the pyridine ring. |

| C-H (Aliphatic, -OCH₃) | ~2850 - 2960 | Stretches for the methyl group C-H bonds. |

Comparative Experimental Data

The IR spectrum of 4-cyanopyridine shows a strong nitrile stretch around 2240 cm⁻¹, confirming the expected region for this functional group.[5] For many 2-amino-3-cyanopyridine derivatives, the nitrile stretch is consistently observed around 2200-2215 cm⁻¹.[6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Analysis

The molecular formula for methyl 4-cyanopyridine-2-carboxylate is C₈H₆N₂O₂.

-

Molecular Weight: The monoisotopic mass is 162.04 Da.

-

Molecular Ion Peak ([M]⁺• or [M+H]⁺): In Electron Ionization (EI) mode, a molecular ion peak at m/z = 162 would be expected. In Electrospray Ionization (ESI) positive mode, a protonated molecular ion peak [M+H]⁺ at m/z = 163 would be prominent.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-•OCH₃) from the molecular ion would result in a fragment at m/z = 131.

-

Loss of the entire methyl ester group (-•COOCH₃) would lead to a fragment at m/z = 103.

-

The 4-cyanopyridine fragment itself could appear at m/z = 102.

-

Predicted Fragmentation Pathway

Caption: Plausible fragmentation pathways in EI and ESI mass spectrometry.

Comparative Experimental Data

The molecular weight of the isomer, methyl 2-cyanopyridine-4-carboxylate, is identical (162.15 g/mol ).[7] A synthesis procedure for this isomer confirms the expected mass, reporting an ESI-MS result of [M+H]⁺ at m/z = 163.2.[4]

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight. Analyze other peaks for predictable fragment ions.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of methyl 4-cyanopyridine-2-carboxylate. By combining predicted spectral features with comparative data from closely related molecules, researchers and drug development professionals can confidently approach the structural characterization of this important synthetic building block. The detailed protocols offer a standardized methodology for acquiring high-quality data, ensuring both accuracy and reproducibility in the laboratory.

References

-

NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyanopyridine. Retrieved January 14, 2026, from [Link]

-

Methyl 4-Cyanopyridine-2-carboxylate. (n.d.). BIOFOUNT. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. Retrieved January 14, 2026, from [Link]

- Tu, S., et al. (2005).

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

Sources

- 1. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 94413-64-6 [chemicalbook.com]

- 5. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-cyanopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-cyanopyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, and potential applications based on the activities of structurally related analogs. As a bifunctional molecule, featuring both a nitrile and a methyl ester, it serves as a versatile building block for the synthesis of more complex heterocyclic systems. This document aims to be a foundational resource for researchers exploring the utility of this compound in the development of novel therapeutics.

Chemical Identity and Properties

Methyl 4-cyanopyridine-2-carboxylate is a distinct isomer within the cyanopyridine carboxylate family. Accurate identification is paramount for experimental design and procurement.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-cyano-2-pyridinecarboxylate | [1] |

| CAS Number | 142729-98-4 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ~95% | [1] |

Plausible Synthetic Pathways

A representative synthetic approach could be a multi-step process starting from a commercially available pyridine derivative. One such plausible pathway is the cyanation of a halogenated pyridine precursor.

Caption: Plausible synthetic route to Methyl 4-cyanopyridine-2-carboxylate.

Experimental Protocol (Representative)

The following protocol is based on the synthesis of the isomeric Methyl 2-cyanopyridine-4-carboxylate and is provided as a representative method.[3] Researchers should conduct their own optimization and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, dissolve Methyl 4-chloro-2-pyridinecarboxylate in anhydrous N,N-dimethylformamide (DMF).

-

Degassing: Degas the solution by bubbling nitrogen through it for 20-30 minutes.

-

Addition of Reagents: To the solution, add zinc cyanide (Zn(CN)₂) followed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Reaction: Heat the reaction mixture under a nitrogen atmosphere at a temperature of 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for Methyl 4-cyanopyridine-2-carboxylate are not extensively documented, the utility of its isomers and the broader class of cyanopyridine derivatives provides significant insight into its potential as a valuable intermediate in drug development.

Role as a Synthetic Intermediate

The cyanopyridine scaffold is a cornerstone in the synthesis of numerous biologically active molecules.[4] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can undergo hydrolysis or amidation to introduce further diversity. This dual reactivity makes Methyl 4-cyanopyridine-2-carboxylate a promising starting material for creating libraries of compounds for high-throughput screening.

Analogous Compound Applications

The isomeric compound, Methyl 2-cyanopyridine-4-carboxylate , is a known intermediate in the synthesis of Topiroxostat , a xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[5] It is also used in the development of potent and selective neuropeptide Y (NPY) Y5 receptor antagonists, which have potential applications in the treatment of obesity.[3]

Caption: Potential applications derived from the target compound.

Biological Activity Insights from Related Compounds

The biological activities of cyanopyridine derivatives are well-established, suggesting that Methyl 4-cyanopyridine-2-carboxylate could serve as a scaffold for molecules with a range of therapeutic effects.

-

Anticancer Activity: Many cyanopyridine-containing compounds have been investigated as anticancer agents. They have been shown to act as inhibitors of various kinases, such as VEGFR-2 and HER-2, which are crucial in tumor growth and proliferation.

-

Antimicrobial Activity: The cyanopyridine nucleus is present in compounds exhibiting antibacterial and antifungal properties.

-

Enzyme Inhibition: As seen with the isomer used in Topiroxostat synthesis, cyanopyridines can be key components of enzyme inhibitors.

The specific biological profile of Methyl 4-cyanopyridine-2-carboxylate remains to be elucidated through dedicated screening and mechanistic studies.

Conclusion

Methyl 4-cyanopyridine-2-carboxylate is a chemical entity with considerable, albeit largely unexplored, potential in the field of drug discovery and development. Its confirmed IUPAC name and CAS number provide a solid foundation for its identification. While direct experimental data on its synthesis and application are sparse, the well-documented chemistry and biological relevance of its isomers and the broader cyanopyridine class strongly suggest its value as a versatile synthetic intermediate. This guide serves as a starting point for researchers, providing a framework for plausible synthesis and highlighting promising areas for future investigation into its utility in creating novel therapeutic agents. Further research is warranted to fully characterize this compound and unlock its potential contributions to medicinal chemistry.

References

-

ResearchGate. (2009, August). Synthesis Of 6- Alkoxycarbonylmethylsulfanyl-5-Cyano-2- Methyl-4-Phenyl-1,4-Dihydropyridine-3-Carboxylates. Retrieved January 14, 2026, from [Link]

- Mijin, D. Ž., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society, 84(10), 1071-1081.

-

MySkinRecipes. (n.d.). Heterocyclic Building Blocks for Agrochemicals (354). Retrieved January 14, 2026, from [Link]

- MDPI. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2021(4), M1288.

-

PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (1994, January 1). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved January 14, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6893.

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new isoindoline derivatives bearing 3-cyanopyridine moiety. Retrieved January 14, 2026, from [Link]

-

MDPI. (2024, June 12). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Retrieved January 14, 2026, from [Link]

- PMC - NIH. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.

-

MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023, September 12). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Retrieved January 14, 2026, from [Link]

-

PubChem - NIH. (n.d.). 2-Cyano-4-methylpyridine. Retrieved January 14, 2026, from [Link]

-

Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved January 14, 2026, from [Link]

-

The Chemical Society of Japan. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Zinc Cyanide. Retrieved January 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved January 14, 2026, from [Link]

- PubMed. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067.

- PubMed. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83.

Sources

- 1. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 94413-64-6 [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. idk.org.rs [idk.org.rs]

- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Novel Cyanopyridine Derivatives

Introduction: The Strategic Importance of the Cyanopyridine Scaffold in Modern Chemistry

Cyanopyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of both a pyridine ring and a nitrile group imparts unique electronic properties and versatile reactivity, making them crucial intermediates for the synthesis of a wide array of more complex molecules.[2][3] In the pharmaceutical industry, the cyanopyridine motif is a privileged scaffold found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] This guide provides an in-depth exploration of the primary synthetic pathways to access novel cyanopyridine derivatives, offering a critical analysis of both classical and contemporary methodologies for researchers, scientists, and professionals in drug development.

Part 1: Foundational Synthetic Strategies: Classical Approaches to Cyanopyridine Synthesis

While modern catalytic systems have revolutionized organic synthesis, a strong understanding of classical methods provides a crucial foundation. These reactions, though sometimes requiring harsh conditions, are still valuable in specific contexts and form the basis for many modern advancements.

The Rosenmund-von Braun Reaction: A Time-Tested Cyanation of Halopyridines

The Rosenmund-von Braun reaction is a robust and historically significant method for introducing a cyano group onto an aromatic ring, including pyridine systems.[1] This reaction involves the nucleophilic substitution of a halopyridine with a cyanide source, typically copper(I) cyanide (CuCN).

Causality of Experimental Choices:

-

Substrate: Halopyridines are the primary substrates, with the reactivity of the halide following the order I > Br > Cl. The position of the halide on the pyridine ring also influences reactivity, with 2- and 4-halopyridines being more reactive than 3-halopyridines due to the electron-withdrawing nature of the nitrogen atom activating these positions towards nucleophilic attack.

-

Cyanide Source: Copper(I) cyanide is the traditional reagent of choice. The role of copper is multifaceted; it not only delivers the cyanide nucleophile but also coordinates to the pyridine nitrogen, further activating the ring towards substitution.

-

Solvent and Temperature: High-boiling polar aprotic solvents like DMF or pyridine are typically used to facilitate the dissolution of the reagents and to achieve the high reaction temperatures (150-250°C) often required for this transformation.[1] The high temperature is necessary to overcome the activation energy for the cleavage of the carbon-halogen bond.

Experimental Protocol: Synthesis of 2-Cyanopyridine from 2-Bromopyridine

-

In a sealed, oven-dried pressure tube, combine 2-bromopyridine (1.0 equiv) and copper(I) cyanide (1.2 equiv).

-

Add dry DMF as the solvent.

-

Seal the tube and heat the reaction mixture to 150°C for 12 hours with vigorous stirring.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyanopyridine.

Part 2: Modern Synthetic Methodologies: Efficiency, Selectivity, and Sustainability

The drive for more efficient, selective, and environmentally benign synthetic methods has led to the development of numerous advanced strategies for cyanopyridine synthesis. These approaches often utilize catalytic systems and offer milder reaction conditions and broader substrate scope.

Transition-Metal-Catalyzed Cyanation: The Power of Palladium and Copper

Transition-metal catalysis has emerged as a powerful tool for the synthesis of cyanopyridines, offering high efficiency and functional group tolerance.[1] Palladium and copper-based catalytic systems are the most widely employed.

Palladium-Catalyzed Cyanation:

Palladium-catalyzed cyanation reactions, often referred to as a type of Buchwald-Hartwig cross-coupling, provide a versatile method for the conversion of halopyridines and pyridyl triflates to cyanopyridines.

-

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂, is used. The choice of ligand is crucial for the efficiency of the catalytic cycle.

-

Cyanide Source: Potassium ferrocyanide is a less toxic alternative to other cyanide sources.[7]

-

Solvent and Base: A polar aprotic solvent like DMF or NMP is typically used, along with a base such as potassium carbonate.[7]

-

Experimental Protocol: Ligand-Free Palladium-Catalyzed Synthesis of 3-Cyanopyridine [7]

-

To a solution of 3-chloropyridine (1.0 equiv) in DMF, add potassium ferrocyanide (0.2 equiv), potassium carbonate (0.2 equiv), and palladium acetate (0.005 equiv).[7]

-

Protect the reaction mixture with an inert gas (e.g., argon).[7]

-

Heat the mixture at 120°C for 10 hours.[7]

-

After cooling to room temperature, filter the reaction mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Multicomponent Reactions (MCRs): A One-Pot Strategy for Complexity

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step.[8][9] Several MCRs have been developed for the synthesis of highly substituted 2-amino-3-cyanopyridine derivatives.[8][10][11]

Four-Component Synthesis of 2-Amino-3-cyanopyridines:

This reaction typically involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[8][10][11]

-

Causality of Experimental Choices:

-

Catalyst: Various catalysts can be employed to promote this transformation, including heterogeneous catalysts like copper nanoparticles on charcoal (Cu/C)[10][11], nanostructured diphosphates (Na₂CaP₂O₇)[8][12], and magnetic nanocatalysts[13], which offer advantages in terms of ease of separation and reusability.

-

Reaction Conditions: The reaction can often be carried out under solvent-free conditions or in green solvents like ethanol.[8][9] Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[14]

-

Experimental Protocol: Cu/C Nanocatalyst-Mediated Four-Component Synthesis [10][11]

-

In a 25 mL flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).[10]

-

Add acetonitrile (2.0 mL) and stir the mixture at 80°C.[10]

-

Monitor the reaction progress using TLC.[10]

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with hot ethanol.[10]

-

Combine the filtrates, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.[10]

Direct C-H Cyanation: A Paradigm of Atom Economy

Direct C-H functionalization represents a major advancement in organic synthesis, avoiding the need for pre-functionalized starting materials.[15] The direct cyanation of pyridine C-H bonds is a highly sought-after transformation.

C-H Cyanation of Pyridine N-Oxides:

The activation of pyridines as their N-oxides is a common strategy to facilitate nucleophilic attack.[16][17] This approach allows for the direct introduction of a cyano group, often with high regioselectivity for the 2-position.

-

Causality of Experimental Choices:

-

Activating Agent: Reagents like dimethylcarbamoyl chloride or trifluoromethanesulfonic anhydride activate the N-oxide, making the pyridine ring more susceptible to nucleophilic attack.[1][16]

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a commonly used and relatively safe cyanide source for this transformation.[1][16]

-

Conditions: The reaction is typically carried out under mild conditions in aprotic solvents like chloroform or acetonitrile.[1]

-

Experimental Protocol: Cyanation of Pyridine N-oxide with TMSCN [1]

-

To a solution of pyridine N-oxide (1.0 equiv) in chloroform (CHCl₃), add dimethylcarbamoyl chloride (1.2 equiv).[1]

-

Stir the mixture at room temperature for 10 minutes.[1]

-

Add trimethylsilyl cyanide (TMSCN) (1.2 equiv) to the reaction mixture.[1]

-

Heat the reaction mixture at 60°C for 20 hours.[1]

-

After cooling, quench the reaction with an aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Part 3: Specialized Synthetic Pathways

Beyond the general methodologies, several named reactions are particularly useful for the synthesis of specific types of cyanopyridine derivatives.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Fused Pyridines

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile.[18][19][20] This method is particularly valuable for the synthesis of fused pyridine ring systems.[21][22]

-

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride or an alkoxide is used to deprotonate the α-carbon to one of the nitrile groups.[19]

-

High Dilution: The reaction is often carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[18][19]

-

The Gewald Reaction: A Gateway to 2-Aminothieno[2,3-b]pyridines

While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes, it can be adapted to produce thieno[2,3-b]pyridine derivatives, which are structurally related to cyanopyridines and are of significant interest in medicinal chemistry.[23][24][25][26] The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[23]

Part 4: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular cyanopyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Method | Substrate | Reagents | Conditions | Advantages | Disadvantages |

| Rosenmund-von Braun | Halopyridines | CuCN | High temperature (150-250°C) | Robust, well-established | Harsh conditions, use of toxic cyanide source |

| Pd-Catalyzed Cyanation | Halopyridines, Pyridyl triflates | Pd catalyst, cyanide source | Moderate temperature | High yields, good functional group tolerance | Cost of catalyst, potential for metal contamination |

| Multicomponent Reactions | Aldehydes, ketones, malononitrile | Catalyst (e.g., Cu/C, Na₂CaP₂O₇) | Mild, often solvent-free | High atom economy, rapid access to complexity | Limited to specific substitution patterns |

| C-H Cyanation of N-Oxides | Pyridine N-oxides | Activating agent, TMSCN | Mild | Avoids pre-functionalization, high regioselectivity | Requires preparation of N-oxide |

Part 5: Visualizing the Synthetic Pathways

General Workflow for the Synthesis of Cyanopyridines

Caption: A generalized workflow illustrating the common starting materials and synthetic routes to cyanopyridine derivatives.

Mechanism of the Four-Component Synthesis of 2-Amino-3-Cyanopyridine

Caption: A simplified mechanistic pathway for the four-component synthesis of 2-amino-3-cyanopyridines.

Conclusion and Future Outlook

The synthesis of novel cyanopyridine derivatives continues to be an active area of research, driven by their immense potential in drug discovery and materials science. While classical methods remain relevant, the future of cyanopyridine synthesis lies in the development of more sustainable and efficient catalytic C-H functionalization and multicomponent reactions. These modern approaches not only reduce waste and energy consumption but also open up new avenues for the creation of previously inaccessible molecular architectures. As our understanding of catalytic processes deepens, we can expect the emergence of even more sophisticated and selective methods for the synthesis of this important class of compounds, further empowering the development of innovative solutions to global challenges in health and technology.

References

- A Comparative Guide to the Cyanation of Pyridine: Methods, Efficiency, and Protocols - Benchchem.

- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

- SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW.

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.

- Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.

- C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed.

- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.

- A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.

- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega.

- Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing).

- C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Request PDF. ResearchGate.

- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate.

- A review: Biological activities of novel cyanopyridine derivatives. PubMed.

- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.

- 4-Cyanopyridine synthesis. ChemicalBook.

- α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... ResearchGate.

- Cyanopyridine as a privileged scaffold in drug discovery. Request PDF. ResearchGate.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. NIH.

- Synthesis method of cyanopyridine and derivatives thereof. Google Patents.

- Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry - ACS Publications.

- Thorpe reaction. Grokipedia.

- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH.

- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents.

- The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. ResearchGate.

- Cyanopyridine derivatives: Significance and symbolism.

- Cyanation of aromatic halides. Chemical Reviews - ACS Publications.

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central.

- Gewald reaction. Wikipedia.

- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.

- Thorpe-Ziegler Reaction. Chem-Station Int. Ed.

- Thorpe reaction. Wikipedia.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. nbinno.com [nbinno.com]

- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 7. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. grokipedia.com [grokipedia.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 23. Gewald reaction - Wikipedia [en.wikipedia.org]

- 24. d-nb.info [d-nb.info]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. quod.lib.umich.edu [quod.lib.umich.edu]

The Cyano Group as a Modulator of Electronic Properties and Reactivity in the Pyridine Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a cyano (-C≡N) group onto a pyridine ring introduces profound changes to the molecule's electronic landscape, fundamentally altering its reactivity and physicochemical properties. This guide provides a comprehensive technical overview of these effects, moving from foundational electronic principles to their direct consequences in key synthetic transformations. We will explore the dual nature of the cyano group's electron-withdrawing capabilities, its versatile reactivity in transformations such as hydrolysis, reduction, and organometallic additions, and its role in activating the pyridine ring toward nucleophilic substitution. This document is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, making it an essential resource for professionals in drug discovery, medicinal chemistry, and synthetic organic chemistry who utilize cyanopyridines as key intermediates and scaffolds.

Core Electronic Effects: The "Push-Pull" Paradigm

The reactivity of a cyanopyridine is not merely the sum of its parts; it is a complex interplay between the already electron-deficient pyridine ring and the powerful electron-withdrawing nature of the nitrile group. This interplay is governed by two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen atom in the cyano group pulls electron density away from the carbon it is attached to. This effect propagates through the sigma (σ) bonds of the pyridine ring, leading to a general decrease in electron density across the entire aromatic system.[1]

-

Resonance Effect (-M): The cyano group's π-system can overlap with the π-system of the pyridine ring, allowing for the delocalization of ring electrons onto the nitrile nitrogen. This effect is most potent when the cyano group is at the 2- (ortho) or 4- (para) position, as it enables the creation of resonance structures that place a positive charge on the ring carbons and a negative charge on the nitrile nitrogen, significantly deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.[1]

DOT Code for Electronic Effects Diagram

Note: The DOT code above is a template. Actual image generation would require replacing placeholder URLs with valid chemical structure images to be fully illustrative.

Caption: Inductive (-I) and Resonance (-M) effects of the nitrile group.

Quantifying the Electronic Impact: pKa and Hammett Constants

The tangible impact of these electronic effects is clearly observed in the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of the cyano group drastically reduces the electron density on the ring nitrogen, making it a weaker base and lowering its pKa value compared to unsubstituted pyridine.

Table 1: Physicochemical Properties of Cyanopyridines

| Compound | pKa | Hammett Constant (σp) of -CN |

|---|---|---|

| Pyridine | 5.25 | N/A |

| 2-Cyanopyridine | -0.26 | 0.66 |

| 3-Cyanopyridine | 1.45 | 0.56 (σm) |

| 4-Cyanopyridine | 1.90 | 0.66 |

Data sourced from various chemical databases and literature.[1]

The pKa is lowest for 2-cyanopyridine due to the proximity of the nitrile group, which maximizes the inductive effect.[1] The resonance withdrawal at the para position in 4-cyanopyridine also substantially decreases basicity.[1] The effect is least pronounced in 3-cyanopyridine, where the resonance effect does not directly delocalize electron density away from the ring nitrogen.[1]

Key Transformations at the Cyano Group

The cyano group itself is a hub of chemical reactivity, serving as a precursor to several critical functional groups. The electron-deficient nature of the attached pyridine ring modulates the reactivity of these transformations.

Hydrolysis: A Gateway to Amides and Carboxylic Acids

One of the most fundamental reactions of cyanopyridines is their hydrolysis to produce pyridine carboxamides or pyridine carboxylic acids.[2][3] These products are commercially significant; for instance, nicotinamide (from 3-cyanopyridine) is Vitamin B3, and isonicotinic acid (from 4-cyanopyridine) is a precursor to tuberculosis drugs.[2]

The reaction can be controlled to favor either the amide or the acid.[2][4]

-

Amide Formation: Typically achieved under milder conditions, using catalytic amounts of base or acid, or through enzymatic/metal-catalyzed hydration.[2][5] Each cyano group reacts with one molecule of water.[2]

-

Carboxylic Acid Formation: Requires more forcing conditions, such as stoichiometric amounts of strong base or acid and higher temperatures, to hydrolyze the intermediate amide.[2] This pathway consumes two molecules of water per cyano group.[2]

Yields for these processes are typically very high, often ranging from 95% to over 99%.[2]

Table 2: Representative Hydrolysis Conditions

| Starting Material | Reagents & Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| 4-Cyanopyridine | NaOH (0.03-0.075 molar ratio), 120-170°C | Isonicotinamide | High | [2] |

| 4-Cyanopyridine | NaOH (1.5-1.75 molar ratio), 50-80°C | Isonicotinic Acid | High | [4] |

| 3-Cyanopyridine | MnO₂ catalyst, aqueous solution, 5-8h | Nicotinamide | ~Quantitative | [5] |

| 2-Cyanopyridine | [(dippe)Ni(μ-H)]₂, 100°C | 2-Picolinamide | Quantitative |[5] |

Caption: Controlled hydrolysis of cyanopyridines.

Reduction to Aminomethylpyridines

The reduction of the cyano group provides a direct route to aminomethylpyridines, which are valuable building blocks in medicinal chemistry. This transformation introduces a flexible, basic side chain. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using Pd/C) or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition of Organometallics

The carbon atom of the nitrile group is electrophilic and susceptible to attack by carbon nucleophiles, such as Grignard reagents (R-MgX).[6] This reaction is a powerful tool for carbon-carbon bond formation. The initial addition of the Grignard reagent to the C≡N triple bond forms an intermediate imine-magnesium salt. Subsequent acidic workup hydrolyzes this intermediate to yield a pyridyl ketone.[7] This provides a reliable pathway to valuable ketone intermediates.[7]

Caption: SNAr mechanism on a cyanopyridine.

Experimental Protocols

The following protocols are illustrative examples derived from established literature, providing a framework for common transformations.

Protocol 1: Base-Catalyzed Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

-

Causality: This protocol uses a stoichiometric excess of sodium hydroxide and elevated temperatures to drive the reaction past the intermediate amide stage directly to the carboxylate salt, ensuring a high yield of the final carboxylic acid upon acidification.

-

Methodology:

-

To a suitable reaction vessel, add 4-cyanopyridine (1.0 eq).

-

Add an aqueous solution of sodium hydroxide (1.5-1.75 eq). The concentration should be adjusted to maintain stirrability.

-

Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC or HPLC until the starting material and intermediate amide are consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated HCl until the pH is ~3-4. The product will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield isonicotinic acid. (Based on conditions described in reference)[4]

-

Protocol 2: Addition of a Grignard Reagent to 2-Cyanopyridine

-

Causality: This anhydrous procedure uses the strong nucleophilicity of a Grignard reagent to attack the electrophilic nitrile carbon. A final acidic quench is essential to hydrolyze the intermediate imine to the desired ketone product.

-

Methodology:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of 2-cyanopyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, cold (0°C) aqueous solution of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding 2-pyridyl ketone. (General procedure based on principles from references)[6][7]

-

Conclusion and Outlook

The cyano group is a small but powerful functional group that fundamentally dictates the chemical behavior of the pyridine ring. Its strong electron-withdrawing properties not only create a versatile reaction handle for conversion into amides, carboxylic acids, and amines but also activate the entire heterocyclic system for important bond-forming reactions like nucleophilic aromatic substitution. For the medicinal chemist and drug development professional, this dual reactivity provides a robust platform for scaffold decoration, property modulation, and the synthesis of complex molecular architectures. A thorough, mechanistically-grounded understanding of the principles outlined in this guide is therefore essential for leveraging the full synthetic potential of cyanopyridines.

References

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov

- Introduction: The Electronic Influence of the Pyridine Ring. Benchchem.

- Some nucleophilic substitution reactions of 2-chloro-3-cyanopyridines. Semantic Scholar.

- Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. NIH.

- Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine.

- Hydration of 3-cyanopyridine to nicotinamide over MnO₂ catalyst.

- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.

- Addition of Organometallics - Grignard. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for Methyl 4-cyanopyridine-2-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-cyanopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyanopyridine-2-carboxylate is a key intermediate in pharmaceutical synthesis, valued for its unique arrangement of functional groups—a pyridine ring, a cyano group, and a methyl ester. This structure provides a versatile scaffold for the development of novel active pharmaceutical ingredients (APIs). Understanding the stability profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2][3] Degradation of an intermediate can lead to impurity formation, reduced yield, and potential downstream complications in the manufacturing process.[4]

This guide offers a comprehensive analysis of the stability and optimal storage conditions for Methyl 4-cyanopyridine-2-carboxylate. As a senior application scientist, the following sections synthesize foundational chemical principles with practical, field-proven methodologies to ensure the integrity of this critical compound.

Chemical Profile and Inherent Stability

Before delving into degradation pathways, it is essential to understand the core chemical properties of Methyl 4-cyanopyridine-2-carboxylate.

| Property | Value | Source |

| IUPAC Name | methyl 4-cyano-2-pyridinecarboxylate | |

| CAS Number | 142729-98-4 | |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | [5] |

| Physical Form | Solid |

The molecule's stability is dictated by its three primary functional groups: the pyridine ring, the methyl ester, and the cyano group. The pyridine ring is relatively stable due to its aromaticity. However, the ester and cyano groups are susceptible to hydrolysis, particularly under non-neutral pH conditions. The electron-withdrawing nature of the cyano group and the pyridine nitrogen can influence the reactivity of the ester linkage.

Potential Degradation Pathways

While specific degradation studies on Methyl 4-cyanopyridine-2-carboxylate are not extensively published, we can predict the most probable degradation pathways based on the chemical nature of its functional groups and data from related pyridine derivatives.[6] The two primary non-microbial degradation routes are hydrolysis and oxidation.

-

Hydrolysis: This is the most likely degradation pathway. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-cyanopyridine-2-carboxylic acid), and the cyano group can be hydrolyzed to a carboxamide and subsequently to the carboxylic acid.

-

Ester Hydrolysis: This reaction is catalyzed by both acid and base. Under aqueous conditions, especially at pH values outside the neutral range, the ester can be cleaved.

-

Nitrile Hydrolysis: The cyano group can undergo hydration to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This process is also typically promoted by acidic or basic conditions.

-

-

Oxidation: The pyridine ring itself is generally stable to oxidation, but the overall molecule could be sensitive to strong oxidizing agents.[6]

The following diagram illustrates the potential degradation pathways.

Caption: Predicted degradation pathways of Methyl 4-cyanopyridine-2-carboxylate.

Recommended Storage and Handling Conditions

Based on the potential for degradation, particularly hydrolysis, a systematic approach to storage is crucial. While some suppliers suggest ambient storage, optimal long-term stability requires more stringent controls.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and other degradation reactions.[7] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To protect from atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[6] |

| Container | Tightly sealed, opaque container | To prevent exposure to moisture and light, which can accelerate degradation.[7][8] |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | To avoid accelerated chemical degradation through hydrolysis or oxidation.[9][10] |

Handling Precautions:

-

Always handle in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid inhalation of dust and contact with skin and eyes. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5]

-

Take precautionary measures against static discharge.[8]

Protocol for a Comprehensive Stability Study

A robust stability study is essential to determine the retest period or shelf life of Methyl 4-cyanopyridine-2-carboxylate.[2][3] The following protocol is designed based on the International Council for Harmonisation (ICH) guidelines.[13]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[14]

Example HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 272 nm (based on typical absorbance for cyanopyridines)[14]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

This method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its potential degradation products.

Stability Study Design

The study should include long-term, accelerated, and, if necessary, intermediate conditions.[1][13]

| Study | Storage Condition | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months (if significant change in accelerated) |

A "significant change" is typically defined as a failure to meet the established acceptance criteria for purity and degradation products.

Forced Degradation (Stress Testing)

Stress testing is performed to identify likely degradation products and to demonstrate the specificity of the analytical method.[1]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: Dry heat at 80°C for 48 hours

-

Photostability: Expose the solid material to ICH-specified light conditions

Samples from each stress condition should be analyzed by the stability-indicating HPLC method.

Experimental Workflow

The following diagram outlines the workflow for the stability study.

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

While Methyl 4-cyanopyridine-2-carboxylate is stable under ambient conditions for short-term handling and shipping, its long-term integrity requires controlled storage conditions to mitigate the risk of hydrolysis. A comprehensive stability testing program, founded on a validated stability-indicating analytical method, is essential for defining a reliable retest period and ensuring the quality of this vital pharmaceutical intermediate. By implementing the recommendations in this guide, researchers and drug development professionals can safeguard the stability of Methyl 4-cyanopyridine-2-carboxylate, thereby contributing to the robustness and reproducibility of their synthetic processes.

References

- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21).

- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Stability testing overview for Pharmaceutical products - GMP SOP.

- Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem.

- A Comparative Guide to Analytical Methods for the Quantification of 2-Cyanopyridine - Benchchem.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Pyridine – CAS# 110-86-1.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 11).

- Pyridine - Apollo Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).

- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace.

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).

- METHYL 4-CYANOPYRIDINE-2-CARBOXYLATE | 142729-98-4 - Sigma-Aldrich.

- 4-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).

- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).

- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO.

- Safety Data Sheet - Jubilant Ingrevia.

- 4-CYANO-2-METHYLPYRIDINE | 2214-53-1 - ChemicalBook. (2025, July 4).

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. (2025, June 17).

- Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention - Benchchem.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar.

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).

- 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda.

- 2-CYANOPYRIDINE-4-CARBOXALDEHYDE | 131747-70-1 - ChemicalBook.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals.

- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021, August 16).

- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. humiditycontrol.com [humiditycontrol.com]